molecular formula C20H20N4O4 B288068 N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine CAS No. 821785-58-4

N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine

Cat. No. B288068
CAS RN: 821785-58-4
M. Wt: 380.4 g/mol
InChI Key: BUVWLXJOISQWFF-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine, also known as NBC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a Schiff base derivative of 1,2-cyclohexanediamine, which is synthesized by the reaction of 3-nitrobenzaldehyde with 1,2-cyclohexanediamine. NBC has been extensively studied for its pharmacological, biochemical, and physiological properties.

Mechanism of Action

The mechanism of action of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments is its ability to inhibit enzyme activity, which can be useful in studying the role of enzymes in various biological processes. However, one of the limitations of using N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the study of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in nanotechnology, and the exploration of its environmental applications. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine and its potential toxicity.

Synthesis Methods

The synthesis of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine involves the reaction of 3-nitrobenzaldehyde with 1,2-cyclohexanediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction between the aldehyde group of 3-nitrobenzaldehyde and the amine group of 1,2-cyclohexanediamine. The resulting Schiff base derivative is purified by recrystallization to obtain the pure compound.

Scientific Research Applications

N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to exhibit anticancer, antimicrobial, and antiviral properties. In material science, N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been used as a fluorescent probe for the detection of metal ions. In environmental science, N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been used as a sensor for the detection of toxic pollutants.

properties

CAS RN

821785-58-4

Product Name

N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-[(1R,2R)-2-[(3-nitrophenyl)methylideneamino]cyclohexyl]methanimine

InChI

InChI=1S/C20H20N4O4/c25-23(26)17-7-3-5-15(11-17)13-21-19-9-1-2-10-20(19)22-14-16-6-4-8-18(12-16)24(27)28/h3-8,11-14,19-20H,1-2,9-10H2/t19-,20-/m1/s1

InChI Key

BUVWLXJOISQWFF-WOJBJXKFSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-]

SMILES

C1CCC(C(C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(C(C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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